molecular formula C10H16N4 B2406304 2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1343134-72-4

2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B2406304
CAS No.: 1343134-72-4
M. Wt: 192.266
InChI Key: XLVDWXHWXVUDFN-UHFFFAOYSA-N
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Description

2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a piperidine ring

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It provides nano-molar inhibition with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This compound modulates biomarkers of signaling through PKB in vivo .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It modulates biomarkers of signaling through PKB in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the reaction of 2-methylpyrimidine with piperidine under specific conditions. One common method includes:

    Starting Materials: 2-methylpyrimidine and piperidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 2-methylpyrimidine is first dissolved in the solvent, followed by the addition of the base. Piperidine is then added dropwise, and the mixture is stirred at an elevated temperature (typically 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF, followed by the addition of the nucleophile.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-methylpyrimidine: Lacks the piperidine ring, making it less versatile in certain applications.

    N-(piperidin-4-yl)pyrimidin-4-amine: Lacks the methyl group, which can affect its binding properties and reactivity.

Uniqueness

2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is unique due to the presence of both the methyl group and the piperidine ring, which confer specific chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

2-methyl-N-piperidin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-12-7-4-10(13-8)14-9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVDWXHWXVUDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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